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Introduction

CPL207280 is a novel, orally active agonist of the G-protein-coupled receptor 40 (GPR40),
also known as free fatty acid receptor 1 (FFAR1).[1] It has been developed for the treatment of
type 2 diabetes.[2] The therapeutic rationale for GPR40 agonists lies in their ability to enhance
glucose-stimulated insulin secretion (GSIS) from pancreatic [3-cells, thus offering a glucose-
dependent mechanism to improve glycemic control with a potentially low risk of hypoglycemia.

[3]

The development of GPR40 agonists has been challenging, primarily due to the hepatotoxicity
observed with earlier compounds in this class, most notably TAK-875 (fasiglifam), which was
discontinued in Phase lll clinical trials.[3][4] The liver injury associated with TAK-875 was linked
to the inhibition of bile acid transporters.[3] CPL207280 was specifically designed to mitigate
this risk by reducing its molecular weight and lipophilicity.[1] This guide provides a
comprehensive overview of the safety and toxicology profile of CPL207280, drawing from
preclinical and clinical data.

Preclinical Safety and Toxicology
In Vitro Hepatotoxicity Assessment

A series of in vitro studies were conducted to evaluate the potential for CPL207280 to cause
drug-induced liver injury (DILI), with a direct comparison to TAK-875.[5]
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In studies using both HepG2 cells and primary human hepatocytes, CPL207280 demonstrated
a significantly better safety profile than TAK-875. At a concentration of 100 yM, TAK-875 led to
a complete loss of cell viability, whereas CPL207280 only reduced viability by approximately
20%.[5]

CPL207280 showed a negligible effect on hepatic mitochondrial function.[5] In contrast, TAK-
875 was found to potently reduce cellular ATP content, indicating mitochondrial toxicity.[5]

A key focus of the preclinical safety evaluation was the interaction of CPL207280 with bile acid
transporters, a known mechanism of DILI for TAK-875. The inhibitory activity of CPL207280 on
these transporters was found to be an order of magnitude lower than that of TAK-875.[5]

In Vivo Toxicology Studies

Repeated-dose toxicology studies were conducted in both rats and monkeys.[5]

In a 14-day repeated-dose study in rats, CPL207280 was administered at doses up to 1200
mg/kg.[5] While treatment-related adverse effects were noted at the highest dose, no significant
elevations in liver injury markers such as ALT, ALP, and AST were observed at doses with
comparable exposure to hepatotoxic doses of TAK-875.[5]

Long-term toxicity studies in monkeys also indicated a favorable safety profile, with no
deleterious hepatic effects observed.[5]

Data Presentation: Preclinical Safety and Toxicology
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TAK-875
Parameter CPL207280 o Reference
(Fasiglifam)
Hepatocyte Viability ) Complete loss of
~20% reduction o [5]
(100 pm) viability
Mitochondrial Negligible effect on Potent reduction in 5]
Function ATP content cellular ATP content
One order of
Bile Acid Transporter ) o
magnitude less than Potent inhibitor [5]

Inhibition

TAK-875

In Vivo Rat Toxicology
(14-day)

No significant liver
enzyme elevation at
comparable

exposures

Dose-dependent
elevation of ALT, 5]
bilirubin, and total bile

acids

In Vivo Monkey

Toxicology

No deleterious hepatic

effects observed

Not reported in direct 5]
comparison

Clinical Safety Profile
Phase | Clinical Trial

A first-in-human Phase | study was conducted in healthy volunteers to assess the safety,
tolerability, and pharmacokinetics of CPL207280.[2] The study involved single ascending doses
(5-480 mg) and multiple ascending doses (60-480 mg) administered once daily for 14 days.[2]

Key Findings:

» Safety and Tolerability: CPL207280 was found to be safe and well-tolerated.[2] No deaths or
serious adverse events were reported.[2] All adverse events that did occur were classified as
unrelated to the study drug.[2]

» Hepatotoxicity: There were no clinically significant differences in safety parameters, including
those related to liver function, between the different cohorts.[2] The study concluded a low
risk of hepatotoxicity.[2]
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» Dose-Limiting Toxicity: No dose-limiting toxicity was observed even at the highest dose of
480 mg, and therefore, a maximum tolerated dose (MTD) was not determined.[6]

Preliminary Phase lla Clinical Trial Data

Preliminary results from a Phase lla clinical trial in patients with type 2 diabetes further support
the favorable safety profile of CPL207280.[7] In this 14-day study with doses ranging from 60
mg to 480 mg, the drug was well-tolerated.[7] Importantly, no clear signals of hepatotoxicity
were identified.[7] The frequency of adverse events was comparable to or lower than that of the
placebo group.[7]

ion: Clinical Saf

Dosing Key Safety

Study Phase Population Reference

Regimen Findings

Safe and well-
tolerated.[2] No

serious adverse

Phase |

Healthy

Volunteers

Single doses (5-
480 mg) and
multiple doses
(60-480 mgq) for
14 days

events.[2] All
adverse events
unrelated to the
study drug.[2] No

dose-limiting

[2][6]

toxicity observed.
[6] Low risk of
hepatotoxicity.[2]

High tolerability.
[7] No severe
adverse effects.
[7] No evident
60 mg, 120 mg,
240 mg, and 480
mg for 14 days

] signals of
Phase Ila Type 2 Diabetes o

o ) hepatotoxicity.[7]  [7]
(Preliminary) Patients

Frequency of
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lower than
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Experimental Protocols
In Vitro Hepatotoxicity Assays

Objective: To assess the direct cytotoxic effects of CPL207280 on liver cells.

Methodology Overview:

Cell Culture: HepG2 cells or cryopreserved primary human hepatocytes are cultured in
appropriate media.[5]

Compound Exposure: Cells are incubated with a range of concentrations of CPL207280 and
a comparator compound (e.g., TAK-875) for a specified period (e.g., 48 hours).[5]

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or
MTS assay, which quantifies mitochondrial activity, or by measuring ATP levels.[5]

Data Analysis: Viability is normalized to a vehicle-treated control group.[5]

Mitochondrial Function Assay

Objective: To evaluate the impact of CPL207280 on mitochondrial respiration.

Methodology Overview:

Cell Culture: Hepatocytes are cultured as described above.

e Compound Treatment: Cells are treated with CPL207280 or a positive control known to
affect mitochondrial function.

¢ Respiration Measurement: Oxygen consumption rates (OCR) are measured using an
extracellular flux analyzer. This involves sequential injections of mitochondrial stressors (e.g.,
oligomycin, FCCP, rotenone/antimycin A) to determine basal respiration, ATP-linked
respiration, maximal respiration, and non-mitochondrial respiration.

ATP Measurement: Cellular ATP levels can be quantified using a luciferase-based assay.

Bile Acid Transporter Inhibition Assay
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Objective: To determine the inhibitory potential of CPL207280 on key bile acid transporters.
Methodology Overview:

o Transporter Expression System: Transformed HEK cells or vesicles expressing specific bile
acid transporters (e.g., BSEP, NTCP) are used.[5]

 Incubation: The cells or vesicles are incubated with a range of concentrations of CPL207280
and a known substrate for the specific transporter for a defined period (e.g., 1 hour).[5]

« Inhibition Measurement: The inhibition of substrate transport is measured.

o Data Analysis: IC50 values are calculated to determine the concentration of CPL207280
required to inhibit 50% of the transporter activity.[5]
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Caption: Simplified signaling pathway of CPL207280-mediated insulin secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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